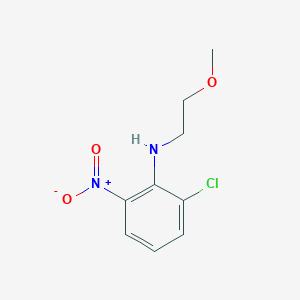

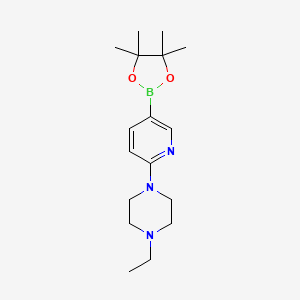

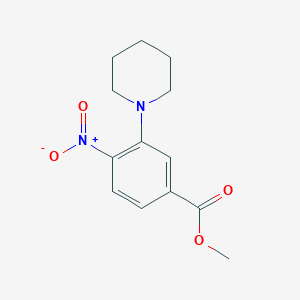

2-chloro-N-(2-methoxyethyl)-6-nitroaniline

Overview

Description

2-Chloro-N-(2-methoxyethyl)-6-nitroaniline (2-CNE) is an aniline derivative that is used in a variety of laboratory and industrial applications. It is a colorless, odorless solid that is soluble in water and a variety of organic solvents. 2-CNE is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in various chemical reactions, and a starting material for the synthesis of other compounds.

Scientific Research Applications

Stabilizers for Energetic Materials

- Chelouche et al. (2019) investigated binary mixtures with potential for stabilizing energetic materials, including N-(2-methoxyethyl)-p-nitroaniline. They determined the phase diagrams of these mixtures using differential scanning calorimetry and found all systems displayed simple eutectic behavior, indicating potential applications in stabilizing nitrate esters-based energetic materials (Chelouche, Trache, Pinho, & Khimeche, 2019).

Biodegradation Pathways

- Khan et al. (2013) studied the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. They reported a novel pathway for the degradation of this compound, highlighting its environmental impact and potential applications in bioremediation (Khan, Pal, Vikram, & Cameotra, 2013).

Anaerobic Degradation

- Duc (2019) researched the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9. This study provided insight into the microbial degradation of this compound under anaerobic conditions, which could be significant for environmental remediation (Duc, 2019).

Synthetic Applications

- Roberts et al. (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from various compounds, including 2-methoxy-5-nitroaniline. Their research contributes to the field of organic synthesis, particularly in the context of creating complex organic compounds (Roberts, Joule, Bros, & Álvarez, 1997).

Oxidative Cyclization

- Chapman et al. (1984) studied the synthesis of N-chloro-2-nitroanilines and their transformation under alkaline conditions. Their work provides insights into the oxidative cyclization mechanisms of nitroaniline derivatives (Chapman, Dyall, & Frith, 1984).

properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-15-6-5-11-9-7(10)3-2-4-8(9)12(13)14/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQRISYYSKNYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)

![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)

![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)

![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)